Allolactose

Descripción

Propiedades

IUPAC Name |

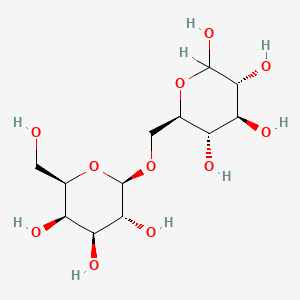

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-VDGMBKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893952 | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-03-4 | |

| Record name | 6-O-β-D-Galactopyranosyl-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allolactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allolactose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allolactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allolactose: A Comprehensive Technical Guide on its Chemical Structure, Stereoisomerism, and Role as a Biological Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allolactose (B1665239), a disaccharide isomer of lactose (B1674315), is a pivotal molecule in molecular biology, serving as the natural inducer of the lac operon in Escherichia coli and other enteric bacteria. This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound. It details the subtle yet critical structural differences between this compound and lactose that underpin its specific biological activity. Furthermore, this guide outlines established experimental protocols for the enzymatic synthesis, purification, and structural analysis of this compound, and presents key quantitative data regarding its interaction with the lac repressor. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and the induction pathway of the lac operon.

Chemical Structure of this compound

This compound is a disaccharide with the molecular formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. The defining feature of this compound is the glycosidic bond that links these two units. Specifically, it is a β-1,6-glycosidic linkage, where the anomeric carbon (C1) of a β-D-galactopyranose unit is connected to the hydroxyl group at the C6 position of a D-glucopyranose unit.

This contrasts with its more common isomer, lactose, where the linkage is a β-1,4-glycosidic bond between β-D-galactose and D-glucose. This difference in the linkage position, from the C4 hydroxyl in lactose to the C6 hydroxyl in this compound, results in a distinct three-dimensional structure that is crucial for its biological function. Both monosaccharide units in this compound exist in their pyranose (six-membered ring) forms.

Stereoisomerism of this compound

The stereochemistry of this compound is fundamental to its structure and function. The constituent monosaccharides, D-glucose and D-galactose, are themselves stereoisomers.

-

Epimers: D-glucose and D-galactose are C4 epimers, meaning they differ only in the configuration of the hydroxyl group at the fourth carbon atom. This subtle difference in stereochemistry is a key feature of many biologically important carbohydrates.

-

Anomers: The glucose unit in this compound has a hemiacetal group at the anomeric carbon (C1), which can exist in two stereoisomeric forms: α and β. This gives rise to α-allolactose and β-allolactose. The β-anomer is the form that is typically discussed in the context of its biological activity.

-

Structural Isomerism: this compound and lactose are structural isomers because they have the same molecular formula (C₁₂H₂₂O₁₁) but differ in the connectivity of their atoms, specifically the position of the glycosidic bond.

Quantitative Data

| Parameter | Value | Description | Reference(s) |

| Dissociation Constant (Kd) for Lac Repressor | ~10⁻⁶ M | Measures the binding affinity of this compound to the lac repressor protein (LacI). A lower Kd indicates stronger binding. | |

| Synthesis Rate by β-galactosidase | 8-10% of lactose hydrolysis rate | The rate of this compound synthesis via transgalactosylation relative to the primary hydrolytic activity of the enzyme on lactose. | |

| This compound to Glucose Formation Ratio | ~0.88 | Under various substrate concentrations, the production of this compound remains proportional to the formation of glucose. | |

| Dissociation Constant (Ki'') for Glucose from E-Gal-Glc complex | 17 mM | The dissociation constant for glucose from the covalent intermediate complex with β-galactosidase, influencing the rate of intramolecular this compound synthesis. |

Role in lac Operon Induction

This compound is the true natural inducer of the lac operon. The operon's regulation is a classic model of gene expression control in prokaryotes. In the absence of lactose (and therefore this compound), the lac repressor protein (LacI), encoded by the lacI gene, binds tightly to the operator region of the lac operon, physically blocking RNA polymerase from transcribing the structural genes (lacZ, lacY, and lacA).

When lactose enters the cell, a basal level of β-galactosidase (encoded by lacZ) catalyzes the conversion of a small amount of lactose into this compound through a transgalactosylation reaction. This compound then binds to an allosteric site on the LacI repressor, inducing a conformational change that significantly reduces the repressor's affinity for the operator DNA. The repressor dissociates from the operator, allowing for the transcription of the structural genes required for lactose metabolism.

The Allosteric Regulation of the Lac Repressor: A Deep Dive into the Mechanism of Allolactose Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The lac operon of Escherichia coli stands as a paradigm of gene regulation, a fundamental process in all living organisms. At the heart of this intricate system lies the lac repressor protein (LacI), a molecular switch that controls the expression of genes necessary for lactose (B1674315) metabolism. The binding of the inducer molecule, allolactose (B1665239), to the lac repressor is the critical event that flips this switch, initiating the transcription of the lac operon genes. This technical guide provides a comprehensive examination of the mechanism of this compound binding to the lac repressor, detailing the structural rearrangements, thermodynamic principles, and experimental methodologies that underpin this classic example of allosteric regulation.

The Lac Operon Regulatory Pathway: A Symphony of Molecular Interactions

The regulation of the lac operon is a finely tuned process governed by the availability of glucose and lactose. In the absence of lactose, the lac repressor binds tightly to the operator region of the DNA, physically blocking RNA polymerase from initiating transcription of the structural genes (lacZ, lacY, and lacA). However, when lactose is present, it is converted to this compound by the enzyme β-galactosidase. This compound then acts as an inducer, binding to the lac repressor and causing a conformational change that dramatically reduces its affinity for the operator DNA. This derepression allows for the transcription of the operon, leading to the synthesis of proteins required for lactose transport and metabolism.

The Allosteric Mechanism: Conformational Changes Upon this compound Binding

The binding of this compound to the lac repressor induces a significant conformational change, a hallmark of allosteric regulation. The lac repressor is a tetrameric protein, composed of two functional dimers. Each monomer has a distinct N-terminal DNA-binding domain (headpiece) and a larger core domain which is the site of inducer binding.

In the absence of an inducer, the DNA-binding domains of the repressor are oriented in a way that allows for high-affinity binding to the operator DNA. Upon binding of this compound to the core domains, a structural rearrangement occurs. This change in conformation alters the relative orientation of the DNA-binding headpieces, rendering them unable to bind to the operator with high affinity. This allosteric communication between the inducer-binding site and the DNA-binding domain, separated by approximately 40 Å, is a classic example of action at a distance in a protein.

The Role of Allolactose in the Natural Regulation of the lac Operon in E. coli: A Technical Guide

Abstract

The lactose (B1674315) (lac) operon in Escherichia coli is a classic paradigm of gene regulation, providing a fundamental model for understanding how cells respond to environmental cues. Central to this regulatory network is the allosteric transition of the Lac repressor protein (LacI) upon binding to its inducer, allolactose (B1665239). This guide provides an in-depth technical examination of the pivotal role of this compound in the derepression of the lac operon. We will explore the molecular mechanisms, present quantitative binding data, detail key experimental methodologies, and provide visual representations of the associated pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this elegant biological switch.

Introduction

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and galactoside acetyltransferase, respectively. These proteins are essential for the transport and metabolism of lactose. The expression of the lac operon is tightly controlled by the Lac repressor (LacI), a protein encoded by the constitutively expressed lacI gene. In the absence of lactose, the LacI tetramer binds with high affinity to the operator region, physically obstructing RNA polymerase from initiating transcription.

When lactose is present in the environment, it is transported into the cell and a small portion is converted to this compound by the basal levels of β-galactosidase. This compound, an isomer of lactose with a β-1,6-glycosidic bond instead of a β-1,4 linkage, acts as the natural inducer of the lac operon. It binds to the Lac repressor, instigating a conformational change that dramatically reduces the repressor's affinity for the operator DNA. This derepression allows for the transcription of the structural genes, leading to the production of the enzymes necessary for lactose catabolism.

Molecular Mechanism of this compound-Mediated Induction

The regulatory effect of this compound is rooted in the principles of allostery. The Lac repressor is a tetrameric protein, with each monomer containing a DNA-binding domain (headpiece), a core domain that binds the inducer, and a C-terminal tetramerization domain. The binding of this compound to the core domain triggers a series of conformational changes that are transmitted to the DNA-binding headpiece.

This structural rearrangement alters the spatial orientation of the DNA-binding domains, rendering them incompatible with the specific geometry of the operator sequence. The result is a significant decrease in the binding affinity of the repressor for the operator, leading to its dissociation from the DNA. This process is a classic example of negative inducible regulation, where the operon is turned "on" in the presence of the inducer molecule.

Quantitative Analysis of Binding Affinities

The interaction between the Lac repressor, the operator DNA, and this compound has been extensively quantified. The key parameters that govern the switching behavior of the lac operon are the dissociation and association constants of these interactions.

| Interaction | Parameter | Value | Reference(s) |

| Lac Repressor - Operator DNA (No Inducer) | Dissociation Constant (Kd) | ~1 x 10-13 M | |

| Lac Repressor - Operator DNA (with IPTG*) | Dissociation Constant (Kd) | 1 x 10-10 M | |

| This compound - Lac Repressor | Association Constant (Ka) | 1.7 x 106 M-1 |

*Note: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a non-metabolizable analog of this compound commonly used in laboratory settings. It induces the lac operon with similar efficiency to this compound, causing a roughly 1000-fold reduction in the repressor's affinity for the operator.

Experimental Protocols

The elucidation of the lac operon's regulatory mechanism has been made possible through a variety of key experiments. Below are detailed methodologies for some of these foundational techniques.

Purification of the Lac Repressor Protein

Allolactose vs. Lactose: A Technical Guide to the True Inducer of the Lac Operon

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of the lac operon in Escherichia coli is a foundational model in molecular biology for understanding gene expression. While it is commonly understood that the presence of lactose (B1674315) induces the operon, the nuanced reality is that allolactose (B1665239), an isomer of lactose, serves as the actual inducer. This technical guide provides an in-depth exploration of the molecular distinctions, binding affinities, and experimental evidence that definitively identify this compound as the true inducer, while lactose's role is primarily that of a substrate for the synthesis of the inducer. This distinction is critical for researchers designing inducible systems and for professionals in drug development targeting bacterial gene regulation.

Molecular Distinction: this compound vs. Lactose

Lactose and this compound are both disaccharides composed of galactose and glucose. The critical difference lies in the glycosidic bond linking the two monosaccharides. In lactose, the linkage is a β-1,4 glycosidic bond. In contrast, this compound possesses a β-1,6 glycosidic bond[1]. This seemingly minor structural variance has profound implications for their respective abilities to bind to and inactivate the Lac repressor protein (LacI).

The Role of β-Galactosidase: A Bifunctional Enzyme

The enzyme β-galactosidase, encoded by the lacZ gene, is central to the induction process. It is a bifunctional enzyme that catalyzes two key reactions:

-

Hydrolysis of Lactose: In its primary metabolic role, β-galactosidase cleaves lactose into glucose and galactose, which can then enter glycolysis.

-

Transgalactosylation to form this compound: β-galactosidase also possesses a transgalactosylation activity. It can cleave lactose and transiently hold the galactose moiety, then transfer it to the 6-hydroxyl group of the glucose molecule, forming this compound[1].

This dual functionality is the cornerstone of the lac operon's regulatory mechanism. A basal level of β-galactosidase is always present in the cell, ensuring that when lactose becomes available, it can be converted to this compound to initiate induction.

Quantitative Data: Binding Affinities to the Lac Repressor

The differential effects of lactose, this compound, and the synthetic inducer isopropyl β-D-1-thiogalactopyranoside (IPTG) on the lac operon are rooted in their binding affinities for the Lac repressor. The binding of an inducer to the repressor causes an allosteric change that significantly reduces the repressor's affinity for the operator DNA, leading to the transcription of the operon's structural genes. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger binding affinity.

| Compound | Dissociation Constant (Kd) for Lac Repressor | Notes |

| This compound | ~0.1 µM | The natural and most potent inducer. |

| IPTG | ~0.1 µM - 7 µM | A potent, non-metabolizable synthetic inducer. |

| Lactose | Significantly higher than this compound and IPTG | Binds very weakly to the Lac repressor and is not considered a physiological inducer. |

Note: The Kd values can vary depending on the experimental conditions (e.g., pH, salt concentration). The values presented here are approximate and for comparative purposes.

Signaling Pathways and Experimental Workflows

Lac Operon Induction Pathway

The following diagram illustrates the signaling pathway of lac operon induction by lactose and its conversion to the true inducer, this compound.

Caption: Signaling pathway of lac operon induction.

Enzymatic Conversion of Lactose to this compound

This diagram details the enzymatic action of β-galactosidase in converting lactose to this compound.

Caption: Enzymatic conversion of lactose.

Experimental Workflow: β-Galactosidase Assay

The following diagram outlines a typical workflow for a β-galactosidase assay to measure gene expression from the lac operon.

Caption: Workflow for a β-galactosidase assay.

Experimental Protocols

In Vivo Assay to Differentiate Lactose and this compound as Inducers

This experiment utilizes E. coli strains with mutations in the lacZ or lacY genes to demonstrate that this compound, not lactose, is the true inducer.

Objective: To show that induction by lactose requires a functional β-galactosidase (to produce this compound), while induction by the synthetic analog IPTG does not.

Materials:

-

Wild-type E. coli strain (e.g., K-12)

-

lacZ null mutant strain (lacZ⁻)

-

lacY null mutant strain (lacY⁻)

-

Luria-Bertani (LB) medium

-

M9 minimal medium supplemented with a carbon source (e.g., glycerol (B35011) or succinate)

-

Lactose solution (sterile)

-

IPTG solution (sterile)

-

Reagents and equipment for β-galactosidase assay (see Protocol 2)

Methodology:

-

Culture Preparation:

-

Inoculate overnight cultures of wild-type, lacZ⁻, and lacY⁻ E. coli strains in LB medium.

-

The following day, subculture the strains into M9 minimal medium with a non-inducing carbon source to an OD₆₀₀ of ~0.1.

-

Grow the cultures at 37°C with shaking to an OD₆₀₀ of 0.4-0.6 (logarithmic phase).

-

-

Induction:

-

Divide each culture into three flasks:

-

No inducer (control)

-

Add lactose to a final concentration of 1 mM.

-

Add IPTG to a final concentration of 1 mM.

-

-

Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2-3 hours).

-

-

β-Galactosidase Assay:

-

At the end of the induction period, take samples from each culture.

-

Perform a β-galactosidase assay on each sample to quantify the level of lacZ expression (see Protocol 2 for a detailed method).

-

Expected Results:

| Strain | Inducer | Expected β-Galactosidase Activity | Rationale |

| Wild-type | None | Basal | No induction. |

| Wild-type | Lactose | High | Lactose is converted to this compound, which induces the operon. |

| Wild-type | IPTG | High | IPTG directly induces the operon. |

| lacZ⁻ | None | None | No functional β-galactosidase. |

| lacZ⁻ | Lactose | None | Lactose cannot be converted to this compound. |

| lacZ⁻ | IPTG | High | IPTG bypasses the need for β-galactosidase for induction. |

| lacY⁻ | None | Basal | No induction. |

| lacY⁻ | Lactose | Low/None | Lactose cannot be efficiently transported into the cell. |

| lacY⁻ | IPTG | High | IPTG can enter the cell independently of LacY at high concentrations. |

β-Galactosidase Assay (Miller Assay)

This protocol is a standard method for quantifying β-galactosidase activity in E. coli.

Materials:

-

E. coli cell cultures

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

0.1% SDS solution

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Methodology:

-

Sample Preparation:

-

Measure the OD₆₀₀ of the E. coli culture.

-

Transfer a defined volume (e.g., 1 mL) of the culture to a microfuge tube.

-

Pellet the cells by centrifugation and resuspend in an equal volume of Z-buffer.

-

-

Cell Lysis:

-

To the cell suspension, add 2 drops of chloroform and 1 drop of 0.1% SDS.

-

Vortex vigorously for 10-15 seconds to lyse the cells.

-

-

Enzymatic Reaction:

-

Pre-warm the lysed cell suspension to 28°C or 37°C.

-

Start the reaction by adding a known volume (e.g., 0.2 mL) of ONPG solution. Start a timer immediately.

-

Incubate the reaction at the chosen temperature.

-

-

Stopping the Reaction:

-

When a yellow color has developed, stop the reaction by adding a defined volume (e.g., 0.5 mL) of 1 M Na₂CO₃. Record the reaction time.

-

The Na₂CO₃ raises the pH, which stops the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.

-

-

Measurement and Calculation:

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to correct for light scattering by cell debris.

-

Calculate the Miller Units using the following formula:

-

Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)

-

Time is in minutes, and Volume is the volume of culture used in mL.

-

-

Isothermal Titration Calorimetry (ITC) for Repressor-Inducer Binding

ITC directly measures the heat changes that occur upon binding of a ligand (inducer) to a macromolecule (Lac repressor), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified Lac repressor protein

-

Solutions of lactose, this compound, or IPTG at known concentrations

-

ITC instrument

-

Dialysis buffer (e.g., phosphate (B84403) buffer at a specific pH)

Methodology:

-

Sample Preparation:

-

Dialyze the purified Lac repressor and the inducer solutions extensively against the same buffer to minimize heat of dilution effects.

-

Determine the precise concentrations of the protein and inducer solutions.

-

Degas all solutions before use.

-

-

ITC Experiment:

-

Load the Lac repressor solution into the sample cell of the ITC instrument.

-

Load the inducer solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Initiate the titration, where small aliquots of the inducer are injected into the protein solution.

-

-

Data Analysis:

-

The instrument records the heat released or absorbed after each injection.

-

Integrate the peaks in the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inducer to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Conclusion

The evidence overwhelmingly supports this compound as the true inducer of the lac operon. While lactose is the substrate that triggers the induction process, its direct interaction with the Lac repressor is negligible. It is the β-galactosidase-mediated conversion of lactose to this compound that produces the molecule with the precise structural conformation and high binding affinity required to effectively inactivate the repressor and switch on gene expression. This detailed understanding is paramount for the accurate interpretation of experimental results in molecular biology and for the rational design of inducible systems in biotechnology and synthetic biology. For professionals in drug development, the specificity of the inducer-repressor interaction highlights a potential target for the development of novel antibacterial agents that could modulate bacterial gene expression.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Allolactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allolactose (B1665239), a β-1,6-glycosidic isomer of lactose (B1674315), is a key biological molecule primarily known as the natural inducer of the lac operon in Escherichia coli and other bacteria. Its ability to modulate gene expression makes it a valuable tool in molecular biology and biotechnology for inducing protein expression in various expression systems. Furthermore, as a specific galactooligosaccharide (GOS), this compound is of interest in the fields of prebiotics and functional foods. The in vitro enzymatic synthesis of this compound offers a controlled and efficient method for producing this important disaccharide for research and development purposes.

This document provides a detailed protocol for the enzymatic synthesis of this compound from lactose using β-galactosidase, a readily available and well-characterized enzyme. The synthesis relies on the transgalactosylation activity of β-galactosidase, where the enzyme transfers a galactose moiety from lactose to another sugar molecule, in this case, another lactose molecule or glucose, to form this compound.

Principle of the Method

The enzymatic synthesis of this compound is achieved through the transgalactosylation reaction catalyzed by β-galactosidase. In this reaction, lactose serves as the galactosyl donor. The β-galactosidase cleaves the β-1,4-glycosidic bond in lactose, forming a covalent enzyme-galactose intermediate. This intermediate can then react with an acceptor molecule. While water can act as the acceptor, leading to the hydrolysis of lactose into glucose and galactose, at high substrate concentrations, another sugar molecule, such as glucose or another lactose molecule, can act as the acceptor. When the galactose moiety is transferred to the 6-hydroxyl group of a glucose molecule (either free or within a lactose molecule), this compound (galactose-β-1,6-glucose) is formed.

Materials and Reagents

-

Enzyme: β-galactosidase from Kluyveromyces lactis (e.g., Lactozym 3000 L HP G) or a mutant E. coli β-galactosidase with high transgalactosylation activity.

-

Substrate: D-(+)-Lactose monohydrate (high purity)

-

Buffer components:

-

Sodium phosphate (B84403) monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

-

Reaction termination: Sodium carbonate (Na₂CO₃) or heat inactivation.

-

Analytical Standards:

-

This compound

-

Lactose

-

Glucose

-

Galactose

-

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

-

Purification equipment:

-

Activated charcoal

-

Chromatography columns (e.g., size-exclusion or ion-exchange)

-

Lyophilizer

-

Experimental Protocols

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 6.5):

-

Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

-

To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions in the appropriate ratio to achieve a pH of 6.5. The exact volumes can be determined using the Henderson-Hasselbalch equation or a pH meter during titration.

-

Verify the final pH with a calibrated pH meter.

-

-

Lactose Solution (500 mg/mL):

-

Weigh the required amount of lactose monohydrate.

-

In a suitable container, dissolve the lactose in the prepared 0.1 M phosphate buffer (pH 6.5) to a final concentration of 500 mg/mL. Note that the final reaction concentration will be 250 mg/mL.

-

Gently heat and stir the solution to ensure complete dissolution.

-

Allow the solution to cool to the reaction temperature (50 °C).

-

-

β-Galactosidase Solution:

-

Prepare a stock solution of β-galactosidase in 0.1 M phosphate buffer (pH 6.5). The concentration will depend on the specific activity of the enzyme preparation.

-

The final concentration in the reaction mixture should be 3 U/mL. One unit (U) of β-galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of o-nitrophenyl-β-D-galactopyranoside (ONPG) per minute at a specific pH and temperature.

-

Enzymatic Synthesis of this compound

-

Pre-heat the prepared 500 mg/mL lactose solution to 50 °C in a temperature-controlled water bath or incubator.

-

To initiate the reaction, add an equal volume of the β-galactosidase solution (pre-warmed to 50 °C) to the lactose solution to achieve a final lactose concentration of 250 mg/mL and a final enzyme concentration of 3 U/mL.

-

Incubate the reaction mixture at 50 °C with gentle agitation for 300 minutes.

-

To terminate the reaction, either:

-

Heat inactivation: Place the reaction vessel in a boiling water bath for 10 minutes to denature the enzyme.

-

Chemical inactivation: Add 1 M sodium carbonate to raise the pH to a level that inactivates the enzyme (e.g., pH > 9).

-

-

After termination, centrifuge the mixture to pellet any precipitated enzyme or other solids.

-

Collect the supernatant for analysis and purification.

Analysis of Reaction Products by HPAEC-PAD

The composition of the reaction mixture (this compound, lactose, glucose, and galactose) can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Sample Preparation: Dilute the supernatant from the reaction mixture with deionized water to a suitable concentration for HPAEC-PAD analysis. A 1:1000 dilution is a good starting point.

-

Chromatographic Conditions (Example):

-

Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex CarboPac™ series).

-

Mobile Phase: An isocratic or gradient elution using a sodium hydroxide (B78521) (NaOH) solution (e.g., 12-23 mM NaOH).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

-

-

Quantification: Create a standard curve using known concentrations of this compound, lactose, glucose, and galactose standards to quantify the amount of each sugar in the reaction mixture.

Purification of this compound

The purification of this compound from the reaction mixture, which contains a high concentration of unreacted lactose and other monosaccharides, can be challenging. A multi-step approach is often necessary.

-

Removal of Monosaccharides:

-

Yeast Fermentation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) that selectively consumes glucose and galactose but not this compound or lactose.

-

-

Separation of this compound from Lactose:

-

Activated Charcoal Chromatography: This method takes advantage of the differential adsorption of di- and trisaccharides to activated carbon. A stepwise elution with increasing concentrations of ethanol (B145695) can be used to separate this compound from lactose.

-

Size-Exclusion Chromatography (SEC): While challenging due to the similar molecular weights of this compound and lactose, SEC with a suitable resin may provide some separation.

-

Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB chromatography is an efficient continuous separation technique.

-

-

Final Purification and Desalting: The fractions containing purified this compound can be desalted using techniques like dialysis or further chromatographic steps.

-

**Lyophilization

Application Notes & Protocols: Utilizing Allolactose for Recombinant Protein Expression in E. coli

Introduction

The lac operon system is a cornerstone of molecular biology, widely exploited for the controlled expression of recombinant proteins in Escherichia coli. This inducible system allows for protein production to be switched on at a desired time and level. The operon consists of three structural genes: lacZ (encoding β-galactosidase), lacY (encoding β-galactoside permease), and lacA (encoding thiogalactoside transacetylase).[1] Expression is primarily controlled by the lac repressor protein (LacI), which, in the absence of an inducer, binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[2][3]

Induction occurs when a small molecule binds to the LacI repressor, causing a conformational change that releases it from the operator DNA. While the synthetic compound Isopropyl β-D-1-thiogalactopyranoside (IPTG) is the most common laboratory inducer, the natural inducer of the lac operon is allolactose (B1665239).[4][5] this compound is an isomer of lactose (B1674315), formed from lactose by a transgalactosylation reaction catalyzed by β-galactosidase. This document provides detailed notes and protocols for using lactose (as a precursor to this compound) for recombinant protein expression, offering a cost-effective and sometimes biologically advantageous alternative to IPTG.

Mechanism of Induction by this compound

The induction of the lac operon by its natural inducer is a tightly regulated process that begins with the transport of lactose into the cell and culminates in the transcription of the target genes.

-

Lactose Uptake: Lactose from the surrounding medium is transported into the E. coli cell by the membrane protein β-galactoside permease (LacY). A basal level of permease is always present in the cell, allowing the initial uptake of lactose.

-

Conversion to this compound: Once inside the cell, the enzyme β-galactosidase (LacZ) acts on lactose. While its primary hydrolytic function is to cleave lactose into glucose and galactose, it also catalyzes an intramolecular isomerization reaction, converting lactose to this compound (galactose-β(1→6)-glucose). This this compound molecule is the true inducer.

-

Repressor Inactivation: this compound binds to an allosteric site on the LacI repressor protein. This binding event induces a conformational change in the repressor, significantly reducing its affinity for the lac operator DNA sequence.

-

Initiation of Transcription: With the repressor no longer bound to the operator, the path is cleared for RNA polymerase to bind to the promoter and initiate the transcription of the downstream genes, including the cloned gene of interest for recombinant protein expression.

Comparison of Inducers: this compound (from Lactose) vs. IPTG

The choice between using lactose and IPTG for induction depends on the specific protein, the scale of production, and the desired expression dynamics. While IPTG offers potent and sustained induction, lactose provides a more physiological, tunable, and economical alternative.

| Feature | This compound (from Lactose) | IPTG (Isopropyl β-D-1-thiogalactopyranoside) |

| Origin | Natural inducer molecule. | Synthetic, molecular mimic of this compound. |

| Metabolism | Metabolizable by E. coli; concentration decreases over time. | Non-metabolizable; concentration remains constant in the medium. |

| Induction Strength | Generally provides a gentler, more controlled rate of expression. | Very strong and rapid induction. |

| Induction Dynamics | Allows for tunable or transient expression as the inducer is consumed. | Often results in a binary, "all-or-none" response at the single-cell level. |

| Toxicity | Generally non-toxic to cells. | Can be toxic at higher concentrations, imposing a metabolic burden. |

| Cost | Very low cost, making it ideal for large-scale industrial production. | Significantly more expensive than lactose. |

| Use Case | Excellent for large-scale fermentations, auto-induction, and expressing proteins that are prone to misfolding or forming inclusion bodies. | Standard for routine lab-scale expression, high-throughput screening, and when maximal expression levels are required. |

Quantitative Data on Lactose Induction

The optimal concentration of lactose and the resulting protein yield are highly dependent on the protein being expressed, the E. coli strain, and culture conditions. Below is a summary of comparative data from published studies.

| Recombinant Protein | E. coli Strain | Induction Method | Inducer Concentration | Resulting Yield / Activity | Reference |

| Recombinant human Consensus Interferon (rhCIFN) | Not Specified | Shake Flask | 1 mM IPTG | Lower Yield | |

| Recombinant human Consensus Interferon (rhCIFN) | Not Specified | Shake Flask | 14 g/L Lactose | 150 mg/L of >98% pure protein | |

| D-amino acid oxidase & Catalase (DAAO-CAT) | Not Specified | 5 L Fermenter | Lactose (conc. not specified) | Lower enzyme activity and biomass | |

| D-amino acid oxidase & Catalase (DAAO-CAT) | Not Specified | 5 L Fermenter | 0.05 mM IPTG | Higher enzyme activity and biomass | |

| Glutamate dehydrogenase & Formate dehydrogenase (GluDH-FDH) | Not Specified | 5 L Fermenter | Lactose (conc. not specified) | Lower enzyme activity and biomass | |

| Glutamate dehydrogenase & Formate dehydrogenase (GluDH-FDH) | Not Specified | 5 L Fermenter | 0.2 mM IPTG | Higher enzyme activity and biomass |

Experimental Protocols

Protocol 1: Standard Lactose Induction in Shake Flasks

This protocol describes a standard method for inducing protein expression in a shake flask culture by adding lactose when the cells reach the mid-logarithmic growth phase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

Luria-Bertani (LB) broth or other suitable growth medium.

-

Appropriate antibiotic for plasmid selection.

-

Lactose stock solution (e.g., 20% w/v, sterile filtered).

-

Incubator shaker.

-

Spectrophotometer.

Procedure:

-

Starter Culture: Inoculate 5 mL of LB broth (containing the appropriate antibiotic) with a single colony from a fresh plate. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

-

Main Culture Inoculation: The next day, inoculate 500 mL of fresh LB broth (with antibiotic) in a 2 L baffled flask with the overnight starter culture (typically a 1:100 dilution).

-

Growth: Incubate the main culture at 37°C with shaking (~250 rpm). Monitor the cell growth by measuring the optical density at 600 nm (OD600).

-

Induction: When the culture reaches mid-log phase (OD600 ≈ 0.6–0.8), add the sterile lactose stock solution to a final concentration between 2 g/L and 14 g/L.

-

Expression: Reduce the incubator temperature to a range of 18-25°C to slow down protein synthesis, which can enhance proper folding and solubility.

-

Incubation: Continue to incubate the culture for 16-24 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C for subsequent protein purification.

Protocol 2: Lactose-Based Auto-induction

Auto-induction media contain a precisely balanced mixture of carbon sources (glucose, glycerol, and lactose) that allows for automatic induction of protein expression without the need to monitor cell density. Cells first consume glucose, which represses the lac operon. Once glucose is depleted, the presence of lactose triggers induction.

Materials:

-

Auto-induction medium (e.g., a formulation like ZYM-5052).

-

E. coli expression strain with the target plasmid.

-

Appropriate antibiotic.

-

Incubator shaker.

Procedure:

-

Media Preparation: Prepare the auto-induction medium according to a standard protocol (e.g., Studier, 2005). This typically involves preparing separate sterile stock solutions of metals, carbon sources (glucose, glycerol, lactose), and buffer/base components that are mixed prior to use.

-

Inoculation: Inoculate the auto-induction medium (containing the appropriate antibiotic) directly with a single colony or a small volume of a starter culture.

-

Growth and Induction: Incubate the culture at a desired temperature, often biphasic (e.g., a few hours at 37°C followed by a longer incubation at 20-25°C) or at a constant temperature (e.g., 25°C) for 24 hours. No intervention is required.

-

Harvesting: After the incubation period (typically when the culture has reached a high saturation density), harvest the cells by centrifugation as described in Protocol 1.

Using this compound, via its precursor lactose, is a powerful, economical, and physiologically gentle method for inducing recombinant protein expression in E. coli. It is particularly well-suited for large-scale production and for proteins that benefit from a slower, more controlled synthesis rate to achieve proper folding and solubility. By understanding its mechanism and applying optimized protocols, researchers can effectively leverage this natural induction system to meet a wide range of protein expression needs.

References

Determining the Optimal Allolactose Concentration for Lac Operon Induction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lactose (B1674315) (lac) operon in Escherichia coli is a cornerstone of molecular biology and a powerful tool for regulating gene expression in prokaryotic systems. Understanding the precise concentration of the natural inducer, allolactose (B1665239), required for optimal induction is critical for maximizing protein expression and for the quantitative analysis of gene regulation. This document provides detailed protocols and application notes for determining the optimal this compound concentration for inducing the lac operon. We present a summary of relevant quantitative data, a step-by-step experimental protocol, and visual aids to illustrate the underlying signaling pathway and experimental workflow.

Introduction

The lac operon is a classic example of an inducible operon, a cluster of genes under the control of a single promoter that are transcribed together.[1][2] The operon includes three structural genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and thiogalactoside transacetylase, respectively. In the absence of an inducer, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[1]

The natural inducer of the lac operon is this compound, an isomer of lactose that is formed from lactose by a side reaction of β-galactosidase.[2][3] this compound binds to the LacI repressor, causing a conformational change that reduces the repressor's affinity for the operator. This allows RNA polymerase to transcribe the structural genes, leading to the production of the enzymes necessary for lactose metabolism.

While the synthetic, non-metabolizable analog IPTG (isopropyl β-D-1-thiogalactopyranoside) is commonly used for inducing the lac operon in research settings, studying the effects of the natural inducer, this compound, is crucial for understanding the physiological regulation of the operon and for applications where the use of a natural metabolite is preferred. This application note provides a framework for determining the optimal concentration of this compound for achieving the desired level of lac operon induction.

Quantitative Data Summary

The optimal concentration of this compound for lac operon induction can be influenced by various factors, including the specific E. coli strain, plasmid copy number (if applicable), and culture conditions. However, existing literature provides key quantitative parameters that can guide the experimental design.

| Parameter | Value | Significance |

| This compound-LacI Repressor Binding Affinity (Ka) | 1.7 x 10⁶ M⁻¹ | This high-affinity interaction indicates that the LacI repressor is sensitive to low concentrations of this compound, suggesting that induction can be initiated at micromolar levels. |

| β-galactosidase Km for this compound | 1.2 mM | The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). This suggests that this compound concentrations in the low millimolar range are required to saturate the enzymatic activity of β-galactosidase. |

| Minimal Extracellular Lactose for Induction | ~62.0 µM | While this is the concentration of extracellular lactose, it provides a relevant starting point for the concentration of the direct inducer, this compound, that would be generated intracellularly to initiate induction. |

| Simulated Extracellular Lactose Concentrations for Induction Levels | Minimal: 1.39 µM Mid-range: 83.0 µM Maximal: 5,000 µM | These values from a simulation study, though for lactose, offer a broad range of concentrations to explore for achieving different levels of lac operon induction. |

Signaling Pathway and Experimental Workflow

To visually represent the key processes, the following diagrams have been generated using the DOT language.

Caption: Lac Operon Induction Pathway by this compound.

Caption: Experimental Workflow for Optimal this compound Concentration Determination.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a method for testing a range of this compound concentrations to identify the optimal level for inducing the lac operon, using β-galactosidase activity as a reporter.

Materials:

-

E. coli strain with a functional lac operon (e.g., MG1655)

-

Luria-Bertani (LB) broth

-

This compound (stock solution, e.g., 100 mM in sterile water)

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

-

Incubator shaker

-

Centrifuge

-

Microcentrifuge tubes

-

Cell lysis reagent (e.g., PopCulture® Reagent or sonicator)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate 5 mL of LB broth with a single colony of the desired E. coli strain.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth (e.g., 50 mL).

-

Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ of approximately 0.4-0.6).

-

-

Induction with this compound:

-

Prepare a series of this compound concentrations to test. A suggested range, based on available data, is from 1 µM to 5 mM. A logarithmic dilution series is recommended (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM).

-

Aliquot 1 mL of the mid-log phase culture into multiple sterile microcentrifuge tubes.

-

Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Include a non-induced control (no this compound).

-

Incubate the tubes at 37°C with shaking for a set induction period (e.g., 2-4 hours). The optimal induction time may need to be determined empirically.

-

-

Cell Lysis:

-

After incubation, place the tubes on ice to stop cell growth and metabolism.

-

Measure the OD₆₀₀ of each culture.

-

Pellet the cells by centrifugation at 4°C.

-

Carefully remove the supernatant.

-

Resuspend the cell pellets in an appropriate volume of cell lysis reagent and follow the manufacturer's protocol, or use physical methods like sonication to lyse the cells.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

β-Galactosidase Assay (ONPG Assay):

-

Prepare a reaction mixture for each sample in a new microcentrifuge tube or a 96-well plate.

-

To each well/tube, add a specific volume of Z-buffer (e.g., 800 µL).

-

Add a small volume of the clarified cell lysate (e.g., 20-100 µL). The amount may need to be optimized to ensure the reaction proceeds within a linear range.

-

Pre-warm the reaction mixtures to 28-37°C.

-

Initiate the reaction by adding a defined volume of the ONPG solution (e.g., 200 µL).

-

Start a timer immediately.

-

Incubate the reaction at the chosen temperature until a visible yellow color develops.

-

Stop the reaction by adding a defined volume of 1 M Na₂CO₃ solution (e.g., 400 µL).

-

Record the reaction time for each sample.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the stopped reactions at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering from cell debris).

-

Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × v × OD₆₀₀) Where:

-

A₄₂₀ is the absorbance at 420 nm.

-

A₅₅₀ is the absorbance at 550 nm.

-

t is the reaction time in minutes.

-

v is the volume of cell lysate used in the assay in mL.

-

OD₆₀₀ is the optical density of the culture at 600 nm before harvesting.

-

-

Plot the Miller units (β-galactosidase activity) against the corresponding this compound concentration.

-

The optimal this compound concentration will be the one that yields the highest β-galactosidase activity or the desired level of induction for the specific application.

-

Conclusion

Determining the optimal this compound concentration is a critical step for the precise control of gene expression from the lac operon. The provided protocol offers a systematic approach to identify this concentration for a given experimental system. By understanding the underlying molecular mechanisms and employing a quantitative assay, researchers can effectively harness the power of this classic gene regulatory network for a wide range of applications in molecular biology, synthetic biology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Leaky Expression from the Lac Promoter

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering leaky expression from the lac promoter system, particularly in the context of allolactose (B1665239) or its analog, IPTG, as an inducer.

Frequently Asked Questions (FAQs)

Q1: What is "leaky" expression from the lac promoter?

A1: Leaky expression, or basal expression, is the low level of transcription and translation of a target gene under the control of the lac promoter even in the absence of an inducer like this compound or IPTG.[1][2] This occurs because the repression by the LacI repressor is not absolute, and there's a small probability of RNA polymerase binding to the promoter and initiating transcription.[1][2] This can be problematic when expressing toxic proteins, as even minute amounts can affect cell viability and plasmid stability.

Q2: How does this compound (or IPTG) induce expression from the lac promoter?

A2: this compound (a natural inducer derived from lactose) or its synthetic analog IPTG binds to the LacI repressor protein.[3] This binding causes a conformational change in the LacI repressor, reducing its affinity for the lac operator sequence on the DNA. Consequently, the repressor detaches from the operator, allowing RNA polymerase to bind to the promoter and transcribe the downstream genes.

Q3: Why is it important to minimize leaky expression?

A3: Minimizing leaky expression is crucial for several reasons:

-

Expression of toxic proteins: Even low levels of a toxic protein can be detrimental to the host cells, leading to reduced growth, plasmid instability, or cell death.

-

Metabolic burden: The production of even a non-toxic protein consumes cellular resources, which can negatively impact cell growth and the final yield of the target protein upon induction.

-

Experimental control: For tightly controlled experiments, it is essential to have a clear distinction between the uninduced and induced states.

Troubleshooting Guides

Problem: High basal expression of my target protein.

High background expression can compromise your experiments. Here are several strategies to troubleshoot and minimize leaky expression:

1.1. Glucose Supplementation (Catabolite Repression):

-

Principle: The presence of glucose in the growth medium leads to catabolite repression, which reduces the basal expression from the lac promoter. Glucose lowers the intracellular levels of cyclic AMP (cAMP). Low cAMP levels prevent the formation of the CAP-cAMP complex, which is necessary for high-level transcription from the lac promoter.

-

Recommendation: Supplement your growth media (e.g., LB, TB, or M9 minimal media) with 0.5% - 1% (w/v) glucose during the growth phase before induction. The glucose will be consumed by the bacteria, and its depletion will allow for efficient induction when the inducer is added.

1.2. Temperature Optimization:

-

Principle: Lowering the cultivation temperature can sometimes reduce leaky expression. While the effect is protein-dependent, lower temperatures generally slow down cellular processes, including basal transcription and translation.

-

Recommendation: Try growing your cultures at a lower temperature, such as 30°C or even 20-25°C, before induction. This needs to be optimized for your specific protein and expression system.

2.1. Increase LacI Repressor Concentration:

-

Principle: Increasing the intracellular concentration of the LacI repressor can lead to tighter binding to the operator and a more effective repression of the lac promoter.

-

Recommendations:

-

Use a lacIq or lacIq1 strain: These strains contain mutations in the lacI promoter that lead to a 10- to 100-fold increase in LacI repressor production, respectively.

-

Use a plasmid co-expressing lacI: Many modern expression vectors carry the lacI gene on the same plasmid as the gene of interest to ensure a sufficient supply of the repressor.

-

2.2. Utilize Engineered LacI Repressors with Reduced Leakiness:

-

Principle: Mutations in the lacI gene can result in repressor proteins with altered properties, such as increased affinity for the operator or decreased affinity for the inducer, leading to tighter repression.

-

Examples:

-

LacIW220F: A single amino acid substitution (Tryptophan to Phenylalanine at position 220) has been shown to reduce leakiness by approximately 10-fold without significantly affecting the induced expression levels.

-

LacIM7 (I79T, N246S): This double mutant exhibits approximately 95% less leaky expression compared to the wild-type LacI.

-

2.3. Employ Expression Strains with Tighter Control:

-

Principle: Some commercially available E. coli strains are specifically engineered for tighter control of expression.

-

Recommendation: Consider using strains like BL21(DE3)pLysS or pLysE. These strains carry a plasmid expressing T7 lysozyme, which inhibits the basal activity of T7 RNA polymerase in T7 promoter-based systems (which are often under the control of a lac operator).

Quantitative Comparison of Methods to Minimize Leaky Expression

| Method | Principle | Estimated Reduction in Leaky Expression | Key Considerations |

| Glucose Supplementation | Catabolite Repression | Variable, can be significant (e.g., up to 900-fold repression has been observed in some contexts) | Glucose must be depleted before induction for maximal expression. |

| lacIq Strain | Increased LacI Concentration | 10-fold increase in LacI protein. | Generally effective and widely available. |

| lacIq1 Strain | Highly Increased LacI Concentration | 100-fold increase in LacI protein. | Provides even tighter repression than lacIq. |

| LacIW220F Mutant | Altered Repressor Properties | ~10-fold reduction in leakiness. | Requires site-directed mutagenesis or a pre-existing vector. |

| LacIM7 (I79T, N246S) Mutant | Altered Repressor Properties | ~95% reduction in leaky expression. | Requires engineering of the expression vector. |

| pLysS/pLysE Strains | T7 Lysozyme Inhibition | Significant reduction in T7-based systems. | Can also reduce the overall induced expression level. |

Experimental Protocols

Protocol 1: Measuring Leaky Expression Using a Reporter Gene (e.g., β-galactosidase)

This protocol allows for the quantification of basal expression from your promoter of interest by measuring the activity of a reporter enzyme.

Materials:

-

E. coli strain transformed with your plasmid containing the lac promoter driving a reporter gene (e.g., lacZ).

-

Growth medium (e.g., LB broth) with and without glucose (1% w/v).

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

-

1 M Na2CO3 solution.

-

Spectrophotometer.

Procedure:

-

Inoculate a single colony into 5 mL of growth medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into two flasks of fresh media: one with 1% glucose and one without.

-

Grow the cultures at 37°C with shaking, monitoring the optical density at 600 nm (OD600).

-

When the cultures reach mid-log phase (OD600 ≈ 0.4-0.6), take a 1 mL sample from each culture for the "uninduced" measurement.

-

To measure induced expression as a control, you can add an inducer (e.g., IPTG to a final concentration of 1 mM) to a parallel culture and incubate for another 2-4 hours before taking a sample.

-

Centrifuge the collected samples at 13,000 rpm for 1 minute to pellet the cells.

-

Remove the supernatant and resuspend the cell pellet in 1 mL of Z-buffer.

-

Measure the OD600 of the resuspended cells.

-

To lyse the cells, add 100 µL of chloroform (B151607) and 50 µL of 0.1% SDS to each tube. Vortex vigorously for 10 seconds.

-

Start the enzymatic reaction by adding 200 µL of ONPG solution to each tube and start a timer. Incubate at 28°C.

-

When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na2CO3 and record the time.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

-

Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420).

-

Calculate the β-galactosidase activity in Miller Units: Miller Units = (1000 * A420) / (t * V * OD600) Where:

-

t = reaction time in minutes

-

V = volume of culture used in the assay in mL (in this case, 1 mL)

-

OD600 = OD of the culture at the time of assay

-

Protocol 2: Optimizing Inducer Concentration to Minimize Leaky Expression While Maximizing Induced Expression

Materials:

-

E. coli strain transformed with your expression plasmid.

-

Growth medium with appropriate antibiotic.

-

Stock solution of inducer (e.g., 1 M IPTG).

-

SDS-PAGE equipment and reagents.

Procedure:

-

Grow a 50 mL culture of your transformed E. coli to mid-log phase (OD600 ≈ 0.4-0.6).

-

Before induction, take a 1 mL sample as your "uninduced" control.

-

Aliquot the remaining culture into several smaller flasks.

-

Induce each sub-culture with a different final concentration of IPTG (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).

-

Incubate the cultures for a set period (e.g., 4 hours) at the desired temperature.

-

After induction, normalize the cell density of each culture by OD600 and harvest the cells by centrifugation.

-

Lyse the cell pellets and analyze the protein expression levels by SDS-PAGE.

-

Compare the level of protein expression in the uninduced sample (leaky expression) to the induced samples to determine the optimal inducer concentration that provides high-level expression with minimal background.

Visualizations

Caption: Regulation of the lac operon.

Caption: Troubleshooting workflow for leaky expression.

References

Technical Support Center: Refining Induction Conditions for Temperature-Sensitive Protein Expression

Welcome to the technical support center for optimizing temperature-sensitive protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during temperature-sensitive protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using lower induction temperatures for recombinant protein expression?

Lowering the induction temperature is a common strategy to improve the solubility of recombinant proteins. Reduced temperatures slow down the rate of protein synthesis, which can provide more time for proper protein folding and decrease the likelihood of aggregation into insoluble inclusion bodies. High temperatures, such as 37°C, can lead to rapid protein production, overwhelming the cell's folding machinery and promoting misfolding.

Q2: How does induction time relate to induction temperature?

Induction time and temperature are often inversely related. Lower temperatures generally require longer induction times to achieve a sufficient yield of the target protein. It is crucial to optimize the induction time for each specific protein and temperature combination, as excessively long induction periods can sometimes lead to protein degradation.

Q3: My target protein is forming inclusion bodies. What are the initial troubleshooting steps?

The formation of inclusion bodies indicates that the expressed protein is insoluble. The primary strategy to address this is to optimize the induction conditions by lowering the temperature and adjusting the induction time. Additionally, reducing the concentration of the inducer (e.g., IPTG) can help decrease the rate of protein synthesis and improve solubility.

Q4: Can the concentration of the inducer, like IPTG, affect protein solubility?

Yes, the concentration of the inducer can significantly impact protein solubility. High concentrations of IPTG can lead to a very high rate of transcription and translation, which may overwhelm the cell's folding capacity and result in the formation of inclusion bodies. It is often beneficial to test a range of lower IPTG concentrations to find the optimal balance for your specific protein.

Q5: What are "cold-shock" expression systems?

Cold-shock expression systems utilize vectors with a cold-inducible promoter, such as the cspA promoter. In these systems, protein expression is induced by lowering the culture temperature (e.g., from 37°C to 15°C), which also slows down the production of most other cellular proteins. This can lead to higher purity and increased solubility of the target protein.

Q6: What is auto-induction and how can it be used for temperature-sensitive expression?

Auto-induction media are specially formulated to allow for automatic induction of protein expression without the need to monitor cell density and manually add an inducer like IPTG. These media typically contain a mixture of glucose, glycerol, and lactose. The bacteria will first consume the glucose, and once it is depleted, they will switch to metabolizing lactose, which induces protein expression from lac-promoter-based vectors. Auto-induction can be combined with temperature shifts to optimize the expression of temperature-sensitive proteins.

Troubleshooting Guides

Issue 1: Low or No Expression of the Target Protein

If you are observing low or no expression of your temperature-sensitive protein, follow this troubleshooting workflow:

Troubleshooting Workflow for Low/No Protein Expression

Caption: Troubleshooting workflow for low or no protein expression.

Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)

Insoluble protein found in inclusion bodies is a frequent challenge. The goal is to slow down protein synthesis to allow for

Validation & Comparative

comparative analysis of binding affinities of allolactose and IPTG to the lac repressor

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of the natural inducer, allolactose (B1665239), and the synthetic inducer, IPTG, to the lac repressor.

This guide provides a detailed comparison of the binding affinities of this compound and Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the lac repressor protein. The information presented herein is supported by experimental data from various biochemical assays and is intended to be a valuable resource for those working in fields related to gene regulation, protein-ligand interactions, and drug discovery.

Executive Summary

The lac operon is a classic model system for studying gene regulation, where the lac repressor protein (LacI) acts as a negative regulator. The binding of an inducer molecule to LacI causes a conformational change that reduces its affinity for the operator DNA, leading to the transcription of the downstream lac genes. This compound is the natural inducer of the lac operon, while IPTG is a non-metabolizable synthetic analog widely used in molecular biology for inducing gene expression. While both molecules effectively induce the lac operon, they exhibit distinct binding kinetics and thermodynamic properties in their interaction with the lac repressor. This guide delves into a comparative analysis of these two crucial molecules.

Data Presentation: Binding Affinities

The binding affinities of this compound and IPTG to the lac repressor have been determined using various experimental techniques. The dissociation constant (Kd), a measure of the binding affinity where a lower value indicates a stronger interaction, is a key parameter in this comparison.

| Ligand | Dissociation Constant (Kd) | Association Constant (Ka) | Experimental Method | Notes |

| This compound | ~0.6 µM | 1.7 x 10⁶ M⁻¹[1] | Not specified in the immediate context, but likely determined by equilibrium-based methods. | This value represents the direct binding affinity of this compound to the purified lac repressor. |

| IPTG | ~1 µM[2] | - | NMR Spectroscopy | This value is consistent with the concentration range required for induction in vivo. |

| IPTG | - | 1.1 x 10⁵ M⁻¹s⁻¹ (association rate constant, k_on)[3] | Stopped-flow fluorescence spectroscopy | The dissociation constant (Kd) can be calculated if the dissociation rate constant (k_off) is known (Kd = k_off / k_on). |

| Lac Repressor-Operator DNA | 10⁻¹⁰ to 10⁻¹³ M | - | Nitrocellulose filter binding | This represents the very high affinity of the repressor for its DNA target in the absence of an inducer. |

| Lac Repressor-Operator DNA + IPTG | 10⁻⁷ to 10⁻¹⁰ M | - | Nitrocellulose filter binding | The affinity of the repressor for the operator DNA is reduced by approximately 1000-fold in the presence of IPTG.[1] |

Note: The discrepancies in the reported binding affinities for IPTG in various studies can be attributed to differences in experimental conditions, such as buffer composition, pH, temperature, and the specific technique employed. The millimolar concentrations often cited for IPTG typically refer to the effective concentration required for maximal induction in cell-based assays, which may not directly reflect the intrinsic binding affinity to the purified repressor protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common techniques used to measure the binding affinities of inducers to the lac repressor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the ligand (inducer) is titrated into a solution of the protein (lac repressor) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and plotted against the molar ratio of the ligand to the protein.

Methodology:

-

Sample Preparation:

-

Purified lac repressor protein is dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

-

This compound or IPTG is dissolved in the same dialysis buffer to ensure no buffer mismatch.

-

The concentrations of the protein and ligand are accurately determined. Typically, the repressor concentration in the cell is in the micromolar range, and the inducer concentration in the syringe is 10-20 times higher.

-

-

Titration:

-

The sample cell is filled with the lac repressor solution, and the injection syringe is filled with the inducer solution.

-

A series of small, precise injections of the inducer into the repressor solution are performed at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of the inducer to the repressor.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Nitrocellulose Filter Binding Assay

This classic technique is used to measure the affinity of a protein for a radiolabeled ligand or DNA.

Principle: Proteins bind to nitrocellulose membranes, while small molecules like inducers and DNA do not. A protein-ligand complex will be retained on the filter, allowing for the quantification of the bound ligand.

Methodology:

-

Preparation of Materials:

-

Purified lac repressor protein.

-

Radiolabeled inducer (e.g., [¹⁴C]-IPTG) or a competitive binding setup with radiolabeled operator DNA.

-

Nitrocellulose filters.

-

Binding buffer (e.g., 0.01 M Tris-HCl, pH 7.4, 0.15 M KCl, 0.1 mM DTT, 0.1 mM EDTA, and 5% DMSO).[3]

-

-

Binding Reaction:

-

A constant concentration of the lac repressor is incubated with varying concentrations of the radiolabeled inducer in the binding buffer.

-

The reactions are allowed to reach equilibrium.

-

-

Filtration and Washing:

-

The reaction mixtures are passed through the nitrocellulose filters under vacuum.

-

The filters are washed quickly with cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

The amount of radioactivity retained on each filter is measured using a scintillation counter.

-

The data is plotted as the amount of bound ligand versus the concentration of the ligand.

-

The dissociation constant (Kd) is determined by fitting the data to a binding curve.

-

Fluorescence Titration

This method utilizes the change in the intrinsic fluorescence of a protein upon ligand binding.

Principle: The lac repressor contains tryptophan residues whose fluorescence properties (intensity and/or emission wavelength) can change upon the binding of an inducer. This change can be monitored to determine the binding affinity.

Methodology:

-

Sample Preparation:

-

Purified lac repressor protein in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 7.4, 0.15 M KCl).

-

A stock solution of this compound or IPTG.

-

-

Fluorescence Measurement:

-

The intrinsic tryptophan fluorescence of the lac repressor is measured using a fluorometer. The excitation wavelength is typically around 285 nm, and the emission is monitored at the wavelength of maximum fluorescence.

-

Small aliquots of the inducer solution are added sequentially to the repressor solution.

-

The fluorescence is measured after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the concentration of the inducer.

-

The data is fitted to a binding equation to calculate the dissociation constant (Kd).

-

Mandatory Visualization

Lac Operon Induction Pathway

The following diagram illustrates the mechanism of lac operon induction by both this compound and IPTG.

Caption: Lac operon induction by this compound and IPTG.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

The following diagram outlines the typical workflow for an ITC experiment to determine the binding affinity of an inducer to the lac repressor.

Caption: Workflow for an ITC binding experiment.

Conclusion

Both this compound and IPTG are potent inducers of the lac operon, functioning by binding to the lac repressor and reducing its affinity for the operator DNA. While their binding affinities are comparable, in the micromolar range, the specific experimental context is crucial for the precise determination of these values. IPTG's metabolic stability makes it the preferred choice for controlled induction in laboratory settings. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these and other protein-ligand interactions, which is fundamental to advancing our understanding of gene regulation and for the development of novel therapeutic agents.

References

A Comparative Guide to Lac Operon Inducers: Allolactose, Lactose, and IPTG

For Researchers, Scientists, and Drug Development Professionals